Meclofenamic Acid Exhibits a Distinct COX-1/COX-2 Inhibition Ratio Versus Mefenamic Acid and Flufenamic Acid
Meclofenamic acid demonstrates a balanced, near-equipotent inhibition of human COX-1 and COX-2 (IC₅₀ of 40 nM and 50 nM, respectively, representing a 1.25-fold difference), whereas mefenamic acid shows marked COX-1 selectivity (IC₅₀ of 40 nM for COX-1 vs. 3 μM for COX-2, a 75-fold difference) . Flufenamic acid exhibits a moderate COX-1 preference (IC₅₀ of 3 μM and 9.3 μM for COX-1 and COX-2, respectively, a 3.1-fold difference) . This indicates that meclofenamic acid provides a more balanced dual inhibition profile than its closest fenamate analogs [1].
| Evidence Dimension | Inhibition of human recombinant COX-1 and COX-2 enzymes |
|---|---|
| Target Compound Data | COX-1 IC₅₀ = 40 nM; COX-2 IC₅₀ = 50 nM |
| Comparator Or Baseline | Mefenamic Acid: COX-1 IC₅₀ = 40 nM, COX-2 IC₅₀ = 3 μM ; Flufenamic Acid: COX-1 IC₅₀ = 3 μM, COX-2 IC₅₀ = 9.3 μM |
| Quantified Difference | COX-1/COX-2 IC₅₀ ratio: 0.8 (Meclofenamic) vs. 0.013 (Mefenamic) vs. 0.32 (Flufenamic). |
| Conditions | In vitro enzyme inhibition assays using human recombinant COX-1 and COX-2; standard protocols. |
Why This Matters
For research requiring dual COX-1/COX-2 inhibition without strong isozyme bias, meclofenamic acid offers a distinct pharmacological starting point compared to the COX-1-selective mefenamic acid.
- [1] Kalgutkar AS, Crews BC, Rowlinson SW, et al. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proc Natl Acad Sci U S A. 2000;97(2):925-930. View Source
